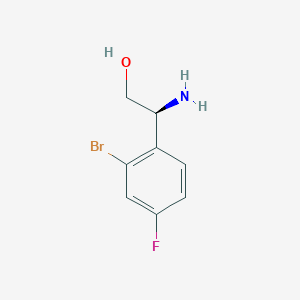
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-fluoroacetophenone.
Reduction: The carbonyl group of 2-bromo-4-fluoroacetophenone is reduced to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 2-Bromo-4-fluoroacetophenone
- 2-(2-Bromo-4-fluorophenyl)ethan-1-ol
Uniqueness
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is unique due to the presence of both an amino group and halogen atoms on the phenyl ring, which provides a distinct set of chemical and biological properties
Biological Activity
(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL, a chiral compound with the molecular formula C₈H₉BrFNO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrFNO |
| Molecular Weight | 234.07 g/mol |
| IUPAC Name | (2S)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
| InChI | InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
| Isomeric SMILES | C1=CC(=C(C=C1F)Br)C@@HN |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms facilitate halogen bonding and other non-covalent interactions. These interactions can modulate the activity of specific proteins, leading to various physiological effects.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit anti-proliferative effects against cancer cell lines. For example, the compound's interactions with certain receptors may inhibit tumor growth or induce apoptosis in cancer cells .
- Neurological Disorders : Given its structural features, it may interact with neurotransmitter receptors, making it a candidate for drug development targeting neurological conditions.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound can effectively modulate enzyme activity. For instance, studies on similar compounds have shown significant inhibition of specific enzymes involved in cancer progression .
- Comparative Analysis : In comparative studies with other halogenated amino compounds, this compound exhibited higher binding affinities to certain biological targets due to its unique halogen substituents .
- Synthetic Routes : The synthesis of this compound typically involves the reduction of 2-bromo-4-fluoroacetophenone followed by amination. This synthetic pathway is crucial for producing the compound in a laboratory setting for further biological evaluation.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
LKWDLMLGGNIHLA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















